

Enantioselective Synthesis of Octahydroindolizine Alcohols: Application Notes and Protocols

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Compound of Interest

Compound Name: **Octahydroindolizine**

Cat. No.: **B079230**

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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **octahydroindolizine** alcohols, a core structural motif in numerous biologically active alkaloids. The methodologies presented herein focus on enzymatic resolution, organocatalysis, and transition metal catalysis, offering a range of strategies to access these valuable chiral building blocks.

Enzymatic Kinetic Resolution of Racemic Octahydroindolizine Alcohols

Enzymatic kinetic resolution is a powerful and scalable method for the separation of enantiomers. This protocol details the use of Novozym 435, an immobilized lipase, for the resolution of a racemic **octahydroindolizine** alcohol.

Data Presentation

Entry	Substrate	Enzyme	Acylating Agent	Solvent	Time (h)	Conversion (%)	Product	Yield (%)	e.e. (%)
1	(±)-Octahydro-5,5-dimethylindolizin-7-ol	Novozym 435	Vinyl acetate	MTBE	24	~50	(S)-alcohol	45	>99
2	(±)-Octahydro-5,5-dimethylindolizin-7-ol	Novozym 435	Vinyl acetate	MTBE	24	~50	(R)-acetate	45	94

Experimental Protocol: Novozym 435-Mediated Resolution

Materials:

- Racemic (±)-octahydro-5,5-dimethylindolizin-7-ol
- Novozym 435 (immobilized *Candida antarctica* lipase B)
- Vinyl acetate
- Methyl tert-butyl ether (MTBE)
- Celite
- Ethyl acetate

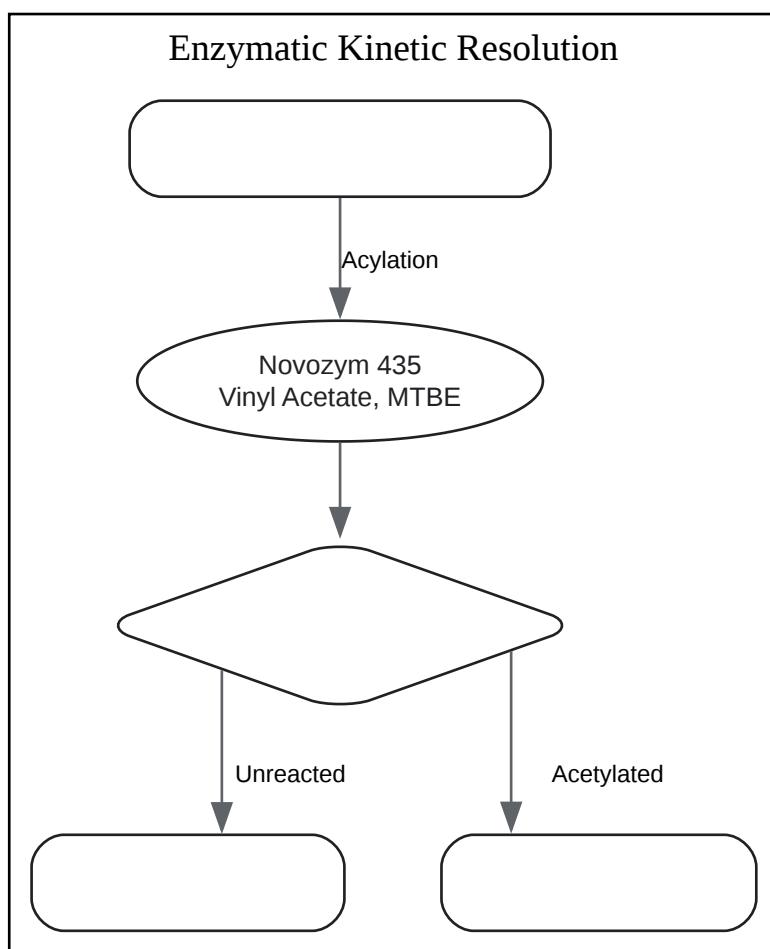
- Hexanes

Procedure:

- To a solution of racemic (\pm)-octahydro-5,5-dimethylindolin-7-ol (1.0 eq) in MTBE, add Novozym 435 (e.g., 50 wt %).
- Add vinyl acetate (1.5 eq) to the suspension.
- Stir the reaction mixture at room temperature and monitor the reaction progress by chiral HPLC or TLC.
- Once approximately 50% conversion is reached, filter the reaction mixture through a pad of Celite and wash the Celite with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the unreacted (S)-alcohol from the (R)-acetate.

Note: The (R)-acetate can be hydrolyzed to the corresponding (R)-alcohol using standard basic conditions (e.g., K_2CO_3 in methanol) if desired.

Workflow Diagram



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Caption: Workflow for the enzymatic kinetic resolution of a racemic **octahydroindolizine** alcohol.

Organocatalytic Enantioselective Synthesis of Indolizidine Alkaloids

A general organocatalytic approach provides a flexible route to various indolizidine-based alkaloids. A key step involves a Brønsted acid-catalyzed vinylogous Mannich reaction to establish the core stereochemistry.^[1]

Data Presentation

Entry	Dienol Silyl Ether	Imine	Catalyst	Product	Yield (%)	e.e. (%)	d.r.
1	Silyl enol ether of 2,4- pentaned ione	N-Boc-2- formylpyr rolidine	Chiral Phosphor ic Acid	Vinylogo us Mannich adduct	95	98	>20:1

Experimental Protocol: Brønsted Acid Catalyzed Vinylous Mannich Reaction[1]

Materials:

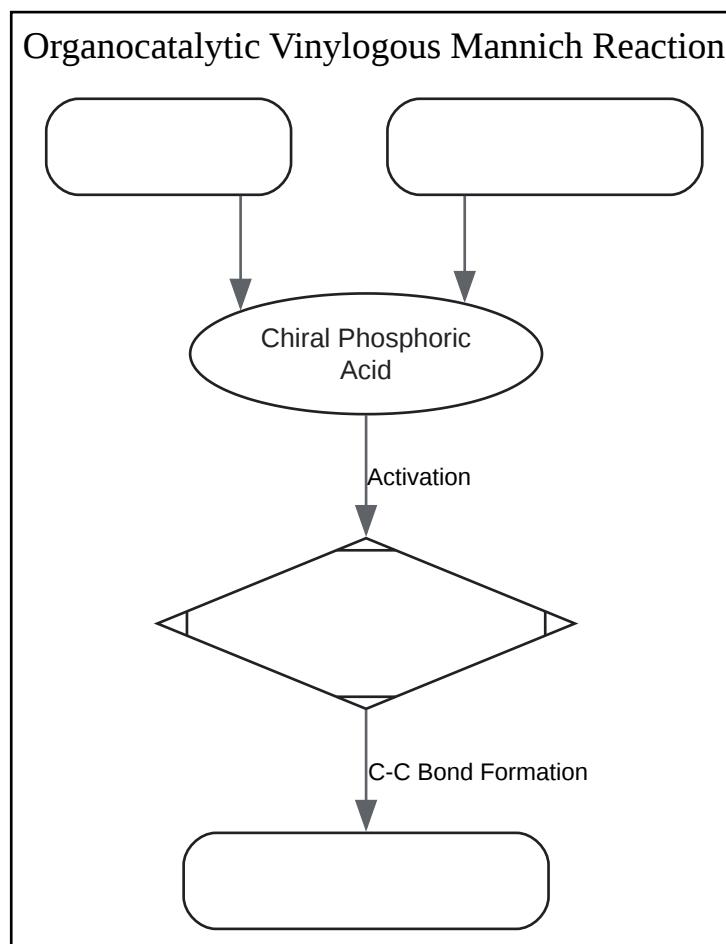
- 2-((Trimethylsilyl)oxy)penta-1,4-dien-3-one
- tert-butyl 2-formylpyrrolidine-1-carboxylate
- Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous NaHCO_3 solution
- Brine
- Anhydrous Na_2SO_4

Procedure:

- To a solution of the chiral phosphoric acid catalyst (0.05 eq) in anhydrous DCM at -20 °C, add the dienol silyl ether (1.2 eq).
- Add a solution of N-Boc-2-formylpyrrolidine (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
- Stir the reaction mixture at -20 °C and monitor by TLC.

- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the layers and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Diagram



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Caption: Catalytic cycle of the Brønsted acid-catalyzed vinylogous Mannich reaction.

Nickel-Catalyzed Enantioselective Synthesis of Indolizidines

Nickel catalysis offers an efficient method for the construction of the indolizidine core through a [4+2] cycloaddition of alkynes and azetidinones. This approach has been applied to the total synthesis of several indolizidine alkaloids.

Data Presentation

Entry	Azetidinone	Alkyne	Ligand	Product	Yield (%)	Regioselectivity
1	Chiral bicyclic azetidinone	1-phenyl-1- propyne	PPh_3	Piperidinone	75	10:1

Experimental Protocol: Nickel-Catalyzed [4+2] Cycloaddition

Materials:

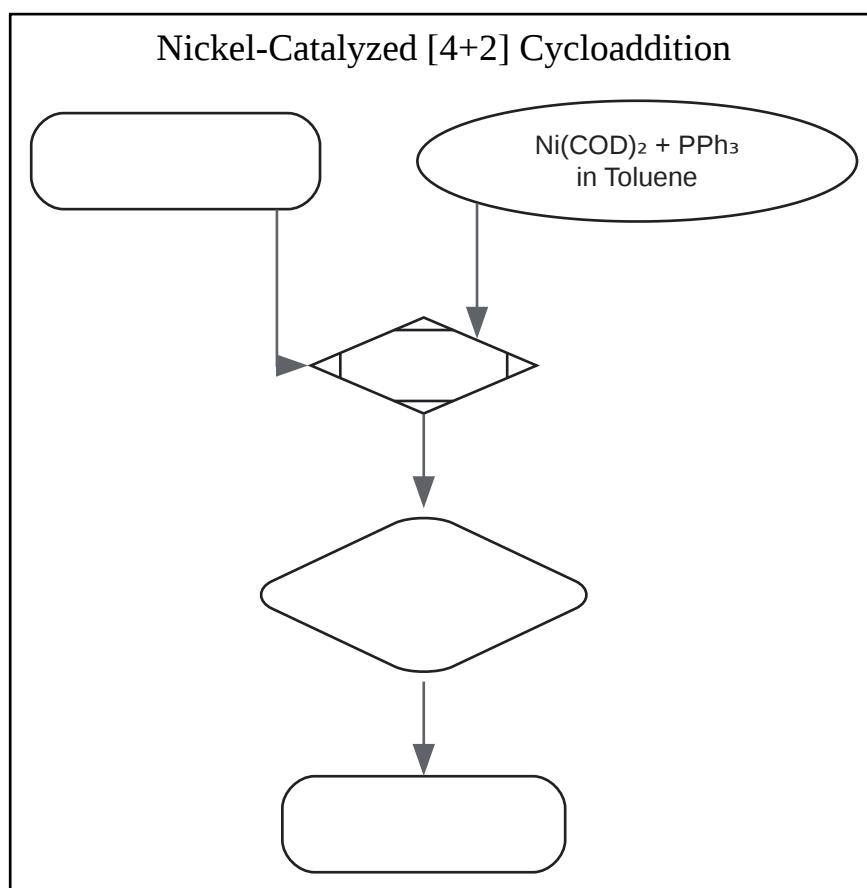
- Chiral bicyclic 3-azetidinone
- Alkyne
- $\text{Ni}(\text{COD})_2$
- Triphenylphosphine (PPh_3)
- Anhydrous toluene

Procedure:

- In a glovebox, to an oven-dried vial, add $\text{Ni}(\text{COD})_2$ (0.1 eq) and PPh_3 (0.2 eq).
- Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.

- Add the azetidinone (1.0 eq) and the alkyne (1.2 eq).
- Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram



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Caption: Workflow for the Nickel-catalyzed [4+2] cycloaddition.

Synergistic Copper/Iridium Catalysis for Stereodivergent Synthesis

A powerful synergistic Cu/Ir dual catalytic system enables the enantio- and diastereodivergent synthesis of fused indolizines. This method allows access to all four stereoisomers of the product by choosing the appropriate combination of chiral ligands for each metal.[2][3]

Data Presentation

Entry	Aldimine Ester	Allyl Carbo- nate	Cu- Ligand	Ir- Ligand	Product Diaster eomer	Yield (%)	e.e. (%)	d.r.
1	Glycine -derived	2- indolizin yl	(R)-Ph- Box	(S)-f- binapha ne	(R,S,R)	85	99	>20:1
2	Glycine -derived	2- indolizin yl	(S)-Ph- Box	(S)-f- binapha ne	(S,S,R)	82	99	>20:1
3	Glycine -derived	2- indolizin yl	(R)-Ph- Box	(R)-f- binapha ne	(R,R,R)	83	99	>20:1
4	Glycine -derived	2- indolizin yl	(S)-Ph- Box	(R)-f- binapha ne	(S,R,R)	80	99	>20:1

Experimental Protocol: Synergistic Cu/Ir-Catalyzed Annulation[2][3]

Materials:

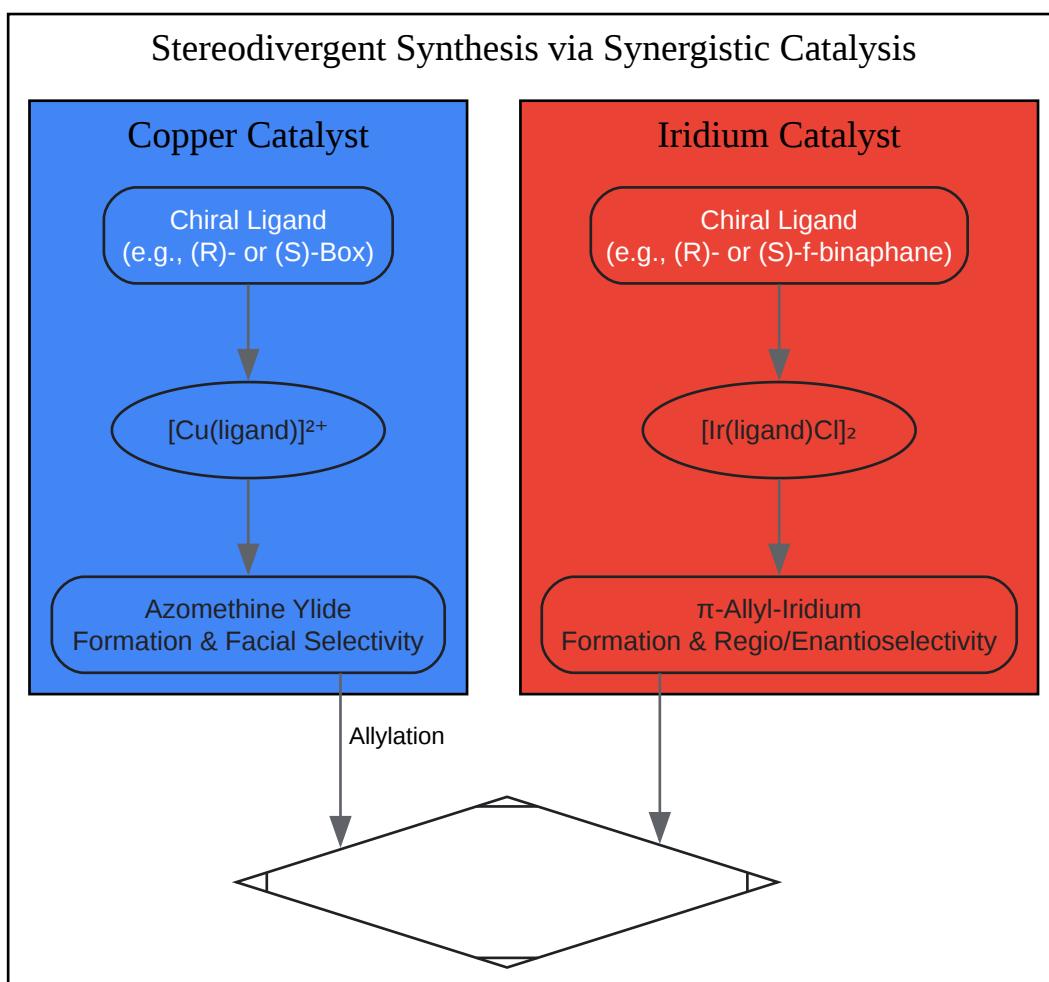
- Aldimine ester
- 2-Indolizinyl allyl carbonate

- Cu(OTf)₂
- [Ir(COD)Cl]₂
- Chiral bis(oxazoline) ligand (e.g., Ph-Box)
- Chiral phosphoramidite ligand (e.g., f-binaphane)
- Dichloromethane (DCM), anhydrous

Procedure:

- In a glovebox, prepare the copper catalyst by stirring Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in anhydrous DCM for 30 minutes.
- In a separate vial, prepare the iridium catalyst by stirring [Ir(COD)Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in anhydrous DCM for 30 minutes.
- To the copper catalyst solution, add the aldimine ester (1.2 eq) and the 2-indolizinyl allyl carbonate (1.0 eq).
- Add the iridium catalyst solution to the reaction mixture.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram



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Caption: Control of stereochemistry in synergistic Cu/Ir catalysis.

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